

Cy5.5 Azide for Single-Molecule Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy5.5 azide

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This document provides detailed application notes and protocols for the use of **Cy5.5 azide** and its sulfonated derivative, Sulfo-**Cy5.5 azide**, in single-molecule imaging applications. These far-red fluorescent probes are ideal for high-resolution studies due to their brightness, photostability, and suitability for bioorthogonal labeling.

Introduction to Cy5.5 Azide in Single-Molecule Imaging

Cy5.5 azide is a fluorescent dye belonging to the cyanine family, which is widely used in biological research.[1] It is functionalized with an azide group, enabling its covalent attachment to biomolecules through "click chemistry".[2] This highly specific and efficient bioorthogonal reaction allows for the precise labeling of proteins, nucleic acids, and other molecules in complex biological environments, including living cells.[2] The spectral properties of **Cy5.5 azide**, particularly its emission in the far-red region of the spectrum, are advantageous for single-molecule imaging as this reduces autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[2][3]

The sulfonated version, Sulfo-**Cy5.5 azide**, offers enhanced water solubility, which minimizes aggregation and non-specific binding, making it particularly suitable for labeling sensitive proteins and for applications in aqueous buffers.[4][5] These characteristics make **Cy5.5 azide** and its derivatives powerful tools for advanced imaging techniques such as single-molecule

Förster Resonance Energy Transfer (smFRET) and single-molecule localization microscopy (SMLM) techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM).[4][6]

Data Presentation: Photophysical Properties

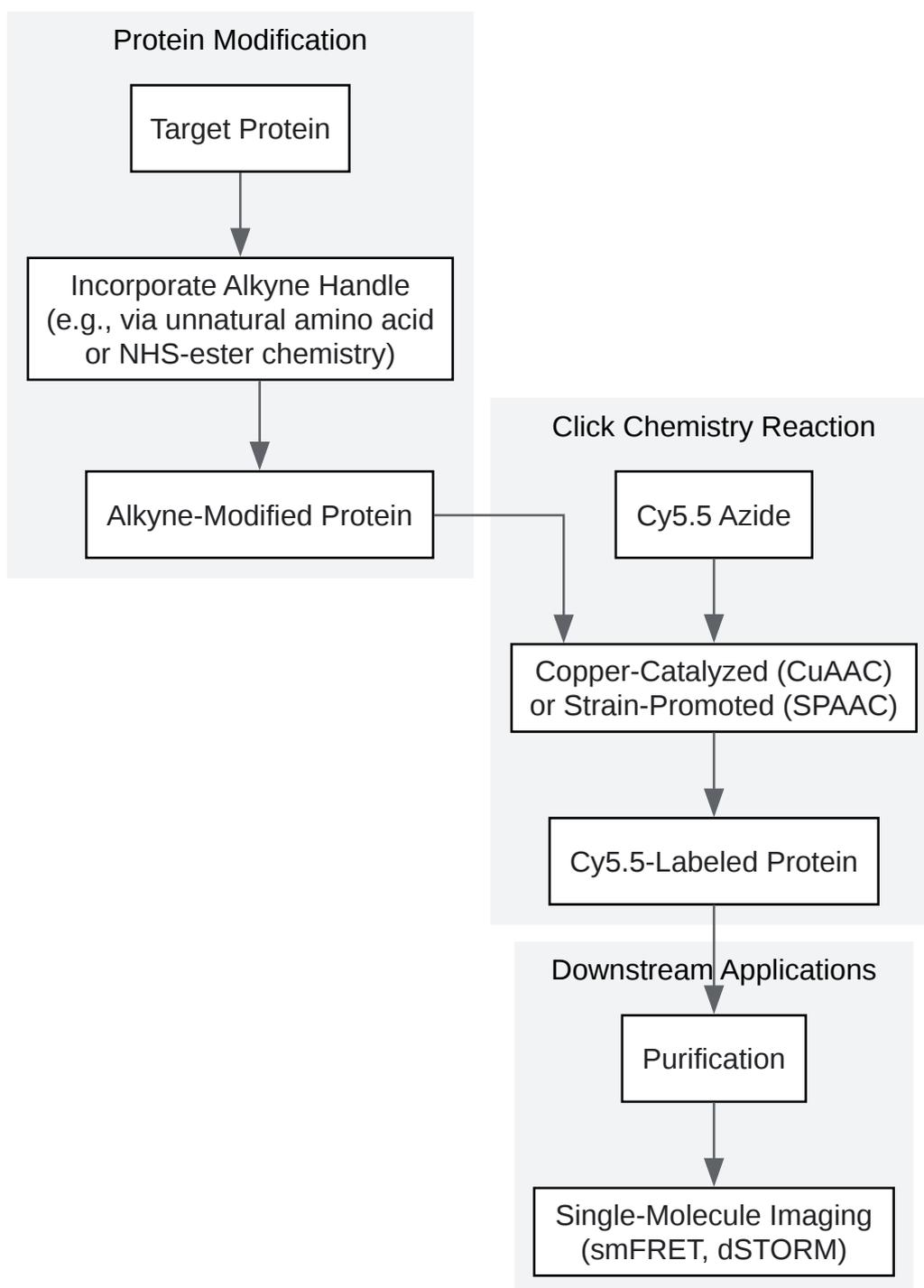
The selection of a fluorophore for single-molecule imaging is critically dependent on its photophysical characteristics. The table below summarizes the key properties of **Cy5.5 azide** and **Sulfo-Cy5.5 azide**.

Property	Cy5.5 Azide	Sulfo-Cy5.5 Azide	References
Excitation Maximum (λ_{ex})	~675 - 684 nm	~673 - 678 nm	[4][5]
Emission Maximum (λ_{em})	~694 - 710 nm	~691 - 707 nm	[4][5]
Molar Extinction Coefficient (ϵ)	~209,000 - 250,000 $M^{-1}cm^{-1}$	~190,000 - 250,000 $M^{-1}cm^{-1}$	[4][5]
Quantum Yield (Φ)	~0.2 - 0.28	Not Specified	
Reactive Group	Azide (-N ₃)	Azide (-N ₃)	[5]
Partner Group	Terminal Alkyne, Strained Alkyne (e.g., DBCO, BCN)	Terminal Alkyne, Strained Alkyne (e.g., DBCO, BCN)	[5]
Solubility	Poorly soluble in water; requires organic co-solvents (e.g., DMSO, DMF)	High water solubility	

Experimental Workflows and Signaling Pathways

Bioorthogonal Labeling Workflow

The general workflow for labeling a target protein with **Cy5.5 azide** involves two main steps: the introduction of a bioorthogonal handle (an alkyne) into the protein, followed by the click chemistry reaction with the azide-functionalized dye.

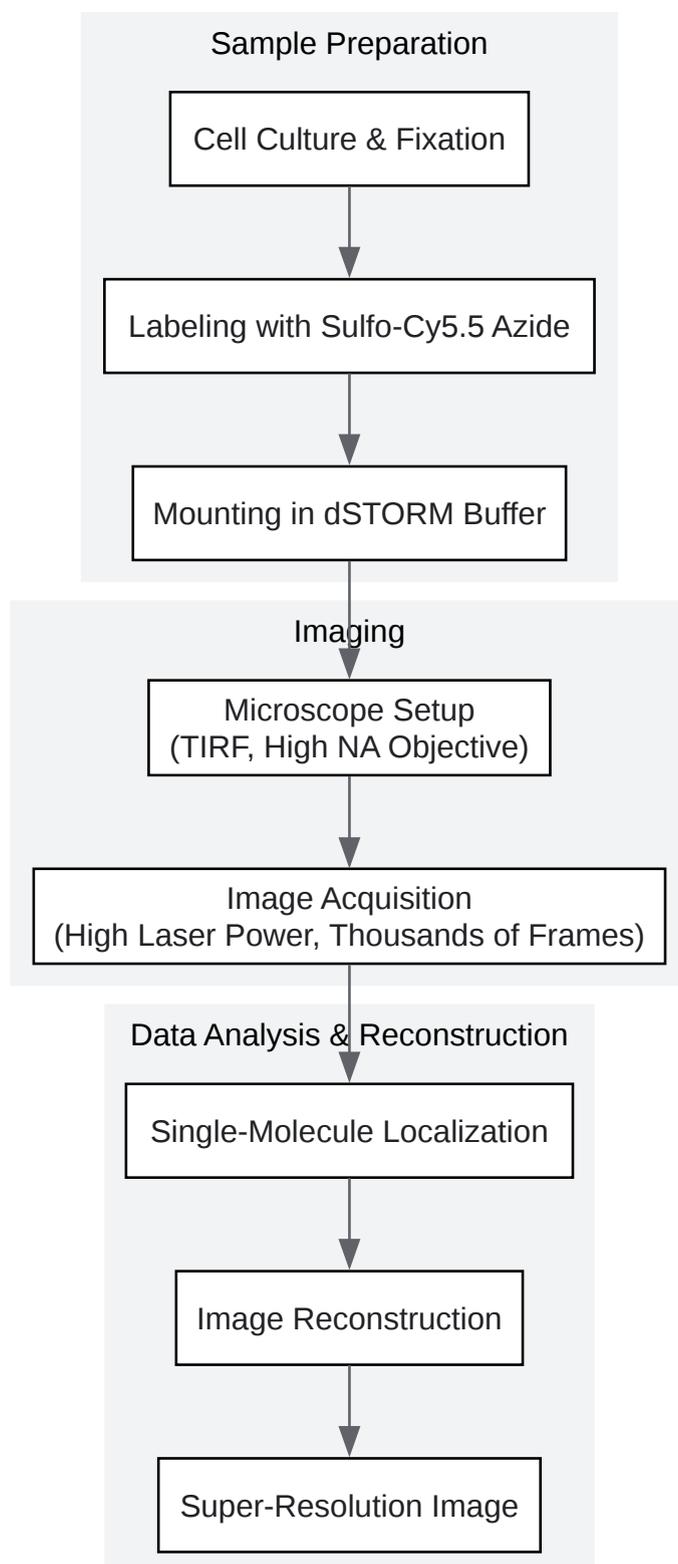


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Bioorthogonal labeling workflow for **Cy5.5 azide**.

dSTORM Experimental Workflow

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution technique that relies on the stochastic photoswitching of fluorophores. The workflow involves sample preparation, imaging, and data analysis to reconstruct a super-resolved image.[6]



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dSTORM experimental workflow.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Solution

This protocol describes the labeling of a purified protein containing an alkyne modification with **Cy5.5 azide** using a copper-catalyzed click reaction.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Cy5.5 azide**
- Anhydrous DMSO or DMF
- Copper(II) sulfate (CuSO_4) stock solution (50 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
- Sodium ascorbate stock solution (500 mM in water, freshly prepared)
- Spin desalting columns

Procedure:

- Protein Preparation: Ensure the protein solution is in an amine-free buffer.^[7] If necessary, perform a buffer exchange using a spin desalting column. The protein concentration should ideally be 2-10 mg/mL.^[7]
- Prepare **Cy5.5 Azide** Stock Solution: Dissolve **Cy5.5 azide** in anhydrous DMSO or DMF to a concentration of 10 mM.
- Prepare Click Reaction Cocktail: For a 500 μL reaction, combine the following in order:
 - 445 μL of the alkyne-modified protein solution.
 - 10 μL of 50 mM CuSO_4 stock solution (final concentration: 1 mM).^[6]

- 25 μ L of 50 mM THPTA stock solution (final concentration: 2.5 mM).[6]
- 10 μ L of 1 mM **Cy5.5 azide** working solution (diluted from the 10 mM stock in DMSO or water; final concentration: 20 μ M).[6]
- Initiate the Reaction: Immediately before adding to the protein solution, add 10 μ L of freshly prepared 500 mM sodium ascorbate to the reaction cocktail (final concentration: 10 mM).[6] Mix gently.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of Labeled Protein: Remove excess, unreacted **Cy5.5 azide** and reaction components using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
- Characterization: Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of Cy5.5 (around 678 nm).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of live cells expressing biomolecules modified with a strained alkyne (e.g., DBCO) with Sulfo-**Cy5.5 azide**.

Materials:

- Cells expressing the strained alkyne-modified biomolecule
- Sulfo-**Cy5.5 azide**
- Cell culture medium
- Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
- DMSO or water for stock solution

Procedure:

- Cell Preparation: Culture cells expressing the strained alkyne-modified biomolecule in a suitable imaging dish (e.g., glass-bottom dish).
- Prepare Labeling Medium: Prepare a stock solution of Sulfo-Cy5.5 azide in DMSO or water. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 μM .^[4]
- Labeling: Replace the existing cell culture medium with the labeling medium.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.^[4]
- Washing: Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.^[4]
- Imaging: Replace with fresh live-cell imaging buffer. The cells are now ready for live-cell single-molecule imaging.^[4]

Protocol 3: Single-Molecule FRET (smFRET) Imaging

This protocol provides a general framework for an smFRET experiment using a Cy3-labeled donor molecule and a Cy5.5 azide-labeled acceptor molecule. This is often used to study conformational changes in biomolecules.^[8]

Materials:

- Donor-labeled biomolecule (e.g., protein or nucleic acid with Cy3)
- Acceptor-labeled biomolecule (e.g., protein or nucleic acid with Cy5.5)
- TIRF microscope with appropriate laser lines for Cy3 (e.g., 532 nm) and Cy5.5 (e.g., 640 nm) excitation and a sensitive EMCCD or sCMOS camera.^[9]
- smFRET imaging buffer (e.g., T50 buffer: 10 mM Tris-HCl, pH 8.0, 50 mM NaCl) supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox).^[1]

- Surface-passivated coverslips (e.g., with PEG) and an immobilization strategy (e.g., biotin-neutravidin).[2]

Procedure:

- Sample Preparation and Immobilization:
 - Prepare the doubly labeled biomolecular complex.
 - Immobilize the complex on a passivated coverslip at a low density to ensure individual molecules can be resolved.[2]
- Microscope Setup:
 - Mount the sample on the TIRF microscope.
 - Focus on the sample using low laser power.
- Image Acquisition:
 - Switch to the smFRET imaging buffer.
 - Excite the donor fluorophore (Cy3) with the appropriate laser.
 - Simultaneously record the fluorescence emission from both the donor and acceptor channels using a dual-view or two-camera setup.
 - Acquire a time series of images (a movie) to observe FRET dynamics.
- Data Analysis:
 - Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.
 - Calculate the apparent FRET efficiency (E) for each molecule over time using the formula: $E = I_A / (I_A + I_D)$, where I_A and I_D are the acceptor and donor intensities, respectively.

- Analyze the FRET trajectories to identify different conformational states and their kinetics.

Protocol 4: Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

This protocol details dSTORM imaging of fixed cells labeled with Sulfo-Cy5.5 azide.

Materials:

- Labeled cells on coverslips (from Protocol 2, followed by fixation)
- dSTORM imaging buffer: A buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM NaCl, 10% glucose) containing an oxygen scavenging system (glucose oxidase and catalase) and a primary thiol (e.g., 50-100 mM β -mercaptoethanol (BME) or mercaptoethylamine (MEA)).[\[6\]](#)[\[10\]](#)
- High numerical aperture ($NA \geq 1.4$) oil-immersion objective.[\[6\]](#)
- Lasers for excitation (e.g., 640-647 nm) and optionally for activation (e.g., 405 nm).[\[6\]](#)

Procedure:

- Cell Fixation and Permeabilization (if required):
 - After labeling (as in Protocol 2), fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[\[4\]](#)
 - If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[\[6\]](#)
- Mounting: Mount the coverslip onto a microscope slide with a drop of freshly prepared dSTORM imaging buffer. Seal the coverslip to prevent oxygen re-entry.[\[6\]](#)
- Microscope Setup:
 - Use a high numerical aperture oil-immersion objective.[\[6\]](#)
 - Set up the appropriate laser lines for Cy5.5 excitation (e.g., 640-647 nm).[\[6\]](#)

- Imaging:
 - Illuminate the sample with high laser power to induce photoswitching of the Sulfo-Cy5.5 molecules into a dark state, with only a sparse subset of molecules emitting light at any given time.[6]
 - Acquire a series of 10,000 to 40,000 images with a short exposure time (e.g., 10-50 ms). [6]
 - A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state if needed.[6]
- Data Analysis:
 - Use appropriate software to localize the single-molecule blinking events in each frame with sub-pixel accuracy.[6]
 - Reconstruct the final super-resolution image from the accumulated localizations.[6]

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